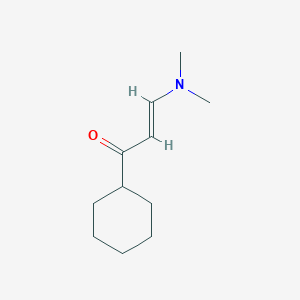

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one

説明

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of cyclohexanone with dimethylamine and an appropriate aldehyde under basic conditions. One common method is the L-proline-catalyzed activation of methyl ketones or active methylene compounds with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired enone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.

化学反応の分析

Types of Reactions

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic addition reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

科学的研究の応用

Anti-inflammatory Properties

Recent studies have identified derivatives of prop-2-en-1-one, including (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, as promising candidates for anti-inflammatory agents. A study highlighted that compounds with similar structures exhibited potent inhibition of neutrophilic superoxide production and elastase release, which are critical in inflammatory responses. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent in treating inflammatory diseases .

Analgesic Effects

The compound has also been investigated for its analgesic properties. Research indicates that related compounds exhibit significant pain-relieving effects without severe toxicity, making them suitable candidates for developing pain management therapies . The analgesic efficacy is attributed to the presence of the dimethylamino group, which enhances interaction with biological targets involved in pain perception.

Synthetic Utility

Synthesis of Derivatives

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various functionalized derivatives that are valuable in medicinal chemistry. For instance, modifications at the cyclohexyl or dimethylamino groups can lead to compounds with enhanced biological activities or improved pharmacokinetic profiles .

Rearrangement Reactions

The compound has been employed in rearrangement reactions such as the Johnson-Claisen rearrangement, allowing for the generation of complex molecular architectures from simpler precursors. This synthetic flexibility is crucial for drug discovery and development processes where diverse chemical entities are required .

Analytical Methods

Chromatographic Techniques

To analyze this compound and its derivatives, high-performance liquid chromatography (HPLC) is frequently used. A method involving reverse-phase HPLC has been developed for effective separation and quantification of this compound in various matrices, facilitating pharmacokinetic studies and purity assessments .

Case Studies

作用機序

The mechanism of action of (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one involves its interaction with various molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity is crucial for its potential biological activities, as it can modify proteins, DNA, and other cellular components .

類似化合物との比較

Similar Compounds

(E)-1-Phenyl-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

(E)-1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one: Contains a methoxy-substituted phenyl group.

Uniqueness

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to its phenyl-substituted analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

生物活性

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a cyclohexyl group attached to a prop-2-en-1-one moiety, which contributes to its unique reactivity profile. The presence of the dimethylamino group enhances its biological interactions, particularly through mechanisms involving nucleophilic attacks and Michael addition reactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest potent activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Effects

The compound has also shown promising anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer cells (MDA-MB-231). The IC50 values for these effects are notably lower than those of conventional chemotherapeutics, indicating a potential for selective cytotoxicity towards cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : The enone group can react with nucleophiles in biological systems, leading to covalent modifications of proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer activities.

- Inhibition of Key Enzymes : Preliminary data suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways, although detailed mechanistic studies are still required .

Study 1: Antimicrobial Activity

In a comparative study, this compound was tested against standard antibiotics. The results showed that it had lower MIC values against MRSA compared to traditional treatments, suggesting it could be developed as an alternative therapy for resistant infections .

Study 2: Anticancer Efficacy

A series of experiments were conducted using MDA-MB-231 cells treated with varying concentrations of the compound. The results indicated an IC50 value of approximately 0.126 μM, demonstrating potent growth inhibition compared to 5-Fluorouracil (5-FU), which had higher IC50 values in the same cell line . Notably, the compound also exhibited minimal toxicity towards normal cells, highlighting its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 0.126 |

| (E)-1-Phenyl-3-(dimethylamino)prop-2-en-1-one | Structure | Moderate Anticancer | 0.5 |

| (E)-1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | Structure | Weak Antimicrobial | 2.0 |

This table illustrates the unique position of this compound within a class of similar compounds.

特性

IUPAC Name |

(E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDVDNFZPYRBJB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。